molecular formula C13H17NO2 B12630865 Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate CAS No. 919112-25-7

Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate

Cat. No.: B12630865
CAS No.: 919112-25-7
M. Wt: 219.28 g/mol
InChI Key: KHRVUZIMWBAKKS-UHFFFAOYSA-N
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Description

Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate is an organic compound with a unique structure that includes a benzyl group attached to an imino group, which is further connected to a dimethylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate typically involves the reaction of benzylamine with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3E)-3-(phenylimino)-2,2-dimethylpropanoate
  • Methyl (3E)-3-(tolylimino)-2,2-dimethylpropanoate
  • Methyl (3E)-3-(anilino)-2,2-dimethylpropanoate

Uniqueness

Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

919112-25-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-benzylimino-2,2-dimethylpropanoate

InChI

InChI=1S/C13H17NO2/c1-13(2,12(15)16-3)10-14-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

KHRVUZIMWBAKKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=NCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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